molecular formula C10H7FN2O3S B1447050 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1710439-51-2

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B1447050
CAS RN: 1710439-51-2
M. Wt: 254.24 g/mol
InChI Key: NRMPCRURFDHKFJ-UHFFFAOYSA-N
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Description

The compound “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluoro-substituted nitrophenyl group .

Scientific Research Applications

Antiviral Applications

Indole derivatives: , which share structural similarities with the compound , have been shown to possess significant antiviral activities . For instance, certain indole-based compounds have demonstrated inhibitory effects against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.

Anticancer Research

The structural motif of indole is also present in compounds that have shown promising anticancer activities . Some derivatives have been identified with potent activity against specific cancer cell lines . By studying the biochemical interactions of “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” with cancerous cells, researchers can explore new therapeutic avenues for cancer treatment.

Biochemical Studies

In biochemistry, the compound’s ability to interact with biological macromolecules could be pivotal. For example, it could serve as an inhibitor or activator in enzymatic reactions, affecting processes like iron acquisition in mycobacteria, which is crucial for their survival . Such studies can lead to a better understanding of bacterial metabolism and the development of targeted antibiotics.

Pharmacological Enhancements

The thiazole ring, a component of the compound, is known for its presence in drugs with various pharmacological effects, including neuroprotective and antitumor properties . Research into “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” could yield insights into enhancing the efficacy and reducing the side effects of these drugs.

Materials Science

In materials science, the compound could be investigated for its polymorphic properties, as seen in similar compounds used in pharmaceuticals like olanzapine . Understanding its polymorphism could lead to advancements in the creation of materials with specific crystalline properties, which is essential for drug formulation.

Chemical Engineering Processes

Lastly, in chemical engineering, the compound’s synthesis and reactivity could be studied to optimize production processes. Its potential as an intermediate in synthesizing other valuable chemicals or as a catalyst in chemical reactions could be explored, leading to more efficient and cost-effective industrial practices .

properties

IUPAC Name

3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMPCRURFDHKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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